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Compound of Interest

Compound Name: 3-Ethyl-3-oxetanemethanol

Cat. No.: B1294369

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-
3-oxetanemethanol (CAS No. 3047-32-3), a key intermediate in various chemical syntheses.
This document is intended for researchers, scientists, and professionals in drug development
and materials science, offering a centralized resource for its spectral characteristics.

Executive Summary

3-Ethyl-3-oxetanemethanol is a heterocyclic compound of growing interest in polymer
chemistry and pharmaceutical development. A thorough understanding of its spectroscopic
properties is crucial for its identification, characterization, and quality control. This guide
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties
o |[UPAC Name: (3-Ethyloxetan-3-yl)methanol
e Molecular Formula: CeéH1202

e Molecular Weight: 116.16 g/mol

o Appearance: Colorless liquid
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Spectroscopic Data

A summary of the available spectroscopic data is presented below. These data points are
essential for the structural elucidation and purity assessment of 3-Ethyl-3-oxetanemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
The *H and 3C NMR data provide detailed information about the hydrogen and carbon
framework of the molecule, respectively.

H NMR (Proton NMR) Data

The *H NMR spectrum of 3-Ethyl-3-oxetanemethanol has been reported in deuterated
chloroform (CDCIs). The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Chemical Shift

Multiplicity Integration Assignment
(ppm)
4.38 - 4.39 d 2H -CH:- (oxetane ring)
4.31-4.32 d 2H -CH:z- (oxetane ring)
3.66 S 1H -OH
3.62 S 2H -CH20H
1.61-1.66 q 2H -CH2CHs
0.80-0.83 t 3H -CH2CHs

13C NMR (Carbon-13 NMR) Data

As of the latest search, explicit experimental 13C NMR data for 3-Ethyl-3-oxetanemethanol is
not readily available in the public domain. However, based on the known structure and data
from similar oxetane derivatives, predicted chemical shifts can be estimated. Researchers are
advised to acquire experimental 3C NMR data for definitive structural confirmation.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The condensed
phase IR spectrum of 3-Ethyl-3-oxetanemethanol is available from the NIST WebBook.[1]

Wavenumber (cm—?) Description

~3400 (broad) O-H stretching (alcohol)
~2960-2850 C-H stretching (alkane)

~1040 C-0O stretching (alcohol and ether)
~980 Oxetane ring vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. While a specific mass spectrum for 3-Ethyl-3-oxetanemethanol was not found,
analysis of its structure suggests characteristic fragmentation patterns. The molecular ion peak
[M]* would be expected at m/z 116. Key fragments would likely arise from the loss of a
hydroxymethyl group (-CH20H, 31 Da) or an ethyl group (-CH2CHs, 29 Da), and cleavage of
the oxetane ring.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The
following sections outline the general procedures for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of 3-Ethyl-3-oxetanemethanol is dissolved in a
deuterated solvent, typically CDCIs, in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition:
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e 1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR: Proton-decoupled pulse sequences are typically used to obtain a spectrum with
single lines for each unique carbon atom.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like 3-Ethyl-3-oxetanemethanol, the spectrum can
be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g.,
NaCl or KBr) or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The instrument is scanned over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty sample holder is recorded and subtracted from the sample

spectrum.

Visualization of Methodologies

To illustrate the workflow of spectroscopic data acquisition and the chemical structure, the
following diagrams are provided.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of 3-Ethyl-3-oxetanemethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-3-oxetanemethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294369#spectroscopic-data-of-3-ethyl-3-
oxetanemethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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